Divergent Human Urinary Metabolic Fate: Furfenorex vs. Benzphetamine
In a direct head-to-head human metabolism study, furfenorex and benzphetamine were administered to healthy volunteers and their urinary metabolites profiled. Furfenorex yielded only 5 detectable metabolites, whereas benzphetamine produced 9 metabolites under identical analytical conditions [1]. The major metabolite of furfenorex was 1-phenyl-2-(N-methyl-N-γ-valerolactonylamino)propane, a unique acidic species formed via oxidative ring-opening of the furan moiety. In contrast, the major metabolite of benzphetamine was 1-(p-hydroxyphenyl)-2-(N-benzylamino)propane, formed via aromatic hydroxylation and N-demethylation [1]. Total identified metabolite recovery over three days was 31–46% of the dose for furfenorex and 30–44% for benzphetamine [1]. Both compounds produced methamphetamine and amphetamine as minor metabolites [1].
| Evidence Dimension | Number of urinary metabolites in humans |
|---|---|
| Target Compound Data | 5 metabolites |
| Comparator Or Baseline | Benzphetamine: 9 metabolites |
| Quantified Difference | 44% fewer distinct metabolites |
| Conditions | Healthy human volunteers; oral administration; GC-MS analysis of urine collected over 3 days |
Why This Matters
A simpler metabolic profile with a unique valerolactonyl major metabolite reduces analytical interference in forensic and clinical toxicology workflows, enabling unambiguous identification of furfenorex intake versus benzphetamine or other N-alkyl analogs.
- [1] Inoue T, Suzuki S. The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) and 1-phenyl-2-(N-methyl-N-furfurylamino)propane (furfenorex) in man. Xenobiotica. 1986;16(7):691-698. doi:10.3109/00498258609043564. (Note: Abstract available via Scilit; full primary reference indexed in PubMed under related records.) View Source
